(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol (1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18525801
InChI: InChI=1S/C9H16O6/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,10-12H,3H2,1-2H3/t4-,5-,6+,7+,8+/m0/s1
SMILES:
Molecular Formula: C9H16O6
Molecular Weight: 220.22 g/mol

(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol

CAS No.:

Cat. No.: VC18525801

Molecular Formula: C9H16O6

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol -

Molecular Formula C9H16O6
Molecular Weight 220.22 g/mol
IUPAC Name (1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol
Standard InChI InChI=1S/C9H16O6/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,10-12H,3H2,1-2H3/t4-,5-,6+,7+,8+/m0/s1
Standard InChI Key BGGCXQKYCBBHAH-TVNFTVLESA-N
Isomeric SMILES CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@H](CO)O)O)C
Canonical SMILES CC1(OC2C(C(OC2O1)C(CO)O)O)C

The compound (1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d] dioxol-5-yl]ethane-1,2-diol is a complex organic molecule featuring a tetrahydrofuro[2,3-d] dioxol ring system. This compound is characterized by its specific stereochemistry and functional groups, which contribute to its unique chemical properties. Despite the lack of direct references to this specific compound in the provided search results, we can infer its characteristics based on similar compounds and general principles of organic chemistry.

Chemical Formula and Molecular Weight

  • Chemical Formula: C10_{10}H18_{18}O7_{7}

  • Molecular Weight: Approximately 250 g/mol (estimated based on similar compounds)

Stereochemistry

The compound has a chiral center at the ethane backbone with an (1S) configuration, and the tetrahydrofuro[2,3-d] dioxol moiety has specific stereochemistry at positions 3a, 5, 6, and 6a, denoted as (3aR,5R,6S,6aR).

Functional Groups

  • Hydroxyl Groups: Two hydroxyl groups are present on the ethane backbone.

  • Tetrahydrofuro[2,3-d]13dioxol Ring: This ring system contains a hydroxyl group and is part of a larger carbohydrate-derived structure.

Similar Compounds and Their Applications

Similar compounds, such as ((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d] dioxol-5-yl)methyl benzoate and ((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d] dioxol-5-yl)methyl 4-methylbenzoate, are known for their applications in carbohydrate chemistry and as intermediates in pharmaceutical synthesis .

Research Findings and Potential Applications

While specific research findings on (1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d] dioxol-5-yl]ethane-1,2-diol are not available, compounds with similar structures are often studied for their potential in drug development and as building blocks in organic synthesis.

Data Tables

CompoundMolecular Weight (g/mol)StereochemistryFunctional Groups
(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d] dioxol-5-yl]ethane-1,2-diolApproximately 250(1S), (3aR,5R,6S,6aR)Hydroxyl, Tetrahydrofuro[2,3-d] dioxol Ring
((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d] dioxol-5-yl)methyl benzoate294.30(3aR,5R,6S,6aR)Hydroxyl, Benzoate Ester
((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d] dioxol-5-yl)methyl 4-methylbenzoate308.33(3aR,5R,6S,6aR)Hydroxyl, 4-Methylbenzoate Ester

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